An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl Isobutyrate
An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl Isobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isobutyrate (also known as methyl 2-methylpropanoate) is the ester formed from the condensation of isobutyric acid and methanol (B129727). It is a colorless liquid with a characteristic fruity, apple-like aroma.[1] This compound finds applications as a flavoring agent in the food and beverage industry, a fragrance component, and a solvent in various chemical processes.[1] In the context of research and development, particularly in drug development, understanding the physicochemical properties and structure of molecules like methyl isobutyrate is fundamental for its use as a reagent, solvent, or potential precursor in organic synthesis. This guide provides a comprehensive overview of its core chemical properties, structure, and relevant experimental protocols.
Chemical Structure and Identification
The structural formula of methyl isobutyrate is (CH₃)₂CHCOOCH₃. It is the methyl ester of isobutyric acid.[2] The molecule consists of an isopropyl group attached to a carbonyl carbon, which is in turn bonded to a methoxy (B1213986) group.
Identifiers
| Identifier | Value |
| IUPAC Name | methyl 2-methylpropanoate[2][3] |
| CAS Number | 547-63-7[1][3] |
| Molecular Formula | C₅H₁₀O₂[1][3] |
| SMILES | CC(C)C(=O)OC[3] |
| InChI | InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h4H,1-3H3[3] |
| InChIKey | BHIWKHZACMWKOJ-UHFFFAOYSA-N[3] |
graph chemical_structure { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=plaintext, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];// Atoms C1 [label="C"]; H1a [label="H"]; H1b [label="H"]; H1c [label="H"];
C2 [label="C"]; H2[label="H"];
C3 [label="C"]; H3a [label="H"]; H3b [label="H"]; H3c [label="H"];
C4 [label="C"]; O1 [label="O"];
O2 [label="O"];
C5 [label="C"]; H5a [label="H"]; H5b [label="H"]; H5c [label="H"];
// Bonds C1 -- C2; C1 -- H1a; C1 -- H1b; C1 -- H1c;
C2 -- H2; C2 -- C3; C2 -- C4;
C3 -- H3a; C3 -- H3b; C3 -- H3c;
C4 -- O1 [style=double]; C4 -- O2;
O2 -- C5;
C5 -- H5a; C5 -- H5b; C5 -- H5c; }
Caption: Chemical structure of methyl isobutyrate.
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of methyl isobutyrate.
| Property | Value |
| Molecular Weight | 102.13 g/mol [3] |
| Appearance | Colorless liquid[1][2] |
| Odor | Fruity, apple-like[1] |
| Density | 0.891 g/mL at 25 °C[4] |
| Boiling Point | 90-92 °C[4][5] |
| Melting Point | -85 °C[5] |
| Flash Point | 12 °C (closed cup)[4] |
| Refractive Index | n20/D 1.384[4] |
| Solubility in Water | Slightly soluble[4] |
| Solubility in Organic Solvents | Miscible with alcohol and diethyl ether[4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of methyl isobutyrate are crucial for its practical application in a laboratory setting.
Synthesis: Fischer Esterification of Isobutyric Acid with Methanol
This is a common and straightforward method for the preparation of methyl isobutyrate.
Workflow Diagram:
Caption: Workflow for the synthesis of methyl isobutyrate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isobutyric acid (1.0 equivalent), an excess of methanol (e.g., 3-5 equivalents, which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing water or a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Solvent Removal: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Purification: Purify the crude methyl isobutyrate by fractional distillation to obtain the pure product.
Purification: Fractional Distillation
Fractional distillation is employed to separate the methyl isobutyrate from any unreacted starting materials and byproducts.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Distillation: Place the crude methyl isobutyrate in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.
-
Fraction Collection: Collect the fraction that distills at the boiling point of methyl isobutyrate (approximately 90-92 °C). Discard any initial lower-boiling fractions and any higher-boiling residue.
Analysis: Gas Chromatography (GC)
GC is an effective technique for assessing the purity of methyl isobutyrate and for monitoring reaction progress.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the methyl isobutyrate sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5).
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The retention time of the methyl isobutyrate peak can be compared to a known standard to confirm its identity. The peak area percentage can be used to estimate the purity.
Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of methyl isobutyrate.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified methyl isobutyrate (5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
The proton NMR spectrum will show a singlet for the methoxy protons (-OCH₃) at approximately 3.67 ppm.
-
A septet for the methine proton (-CH) will appear around 2.56 ppm.
-
A doublet for the six equivalent methyl protons (-CH(CH₃)₂) will be observed at about 1.17 ppm.
-
-
¹³C NMR Spectroscopy:
-
The carbon NMR spectrum will show a signal for the carbonyl carbon at approximately 177 ppm.
-
The methoxy carbon will appear around 51 ppm.
-
The methine carbon will be observed near 34 ppm.
-
The two equivalent methyl carbons will give a signal at roughly 19 ppm.
-
Analysis: Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in methyl isobutyrate.
Methodology:
-
Sample Preparation: A small drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
-
Spectral Interpretation: The spectrum will exhibit a strong characteristic absorption band for the C=O (ester) stretch at approximately 1740 cm⁻¹. C-H stretching vibrations will be observed around 2800-3000 cm⁻¹, and C-O stretching bands will appear in the 1100-1300 cm⁻¹ region.
References
- 1. EP0101719B1 - Formation of isobutyric acid or methyl isobutyrate - Google Patents [patents.google.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249) [hmdb.ca]
- 3. prepchem.com [prepchem.com]
- 4. KR840001899B1 - Purification Method of Methyl Methacrylate - Google Patents [patents.google.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
